molecular formula C13H22N2O B8394785 2-(2-Benzyloxyethylamino)-1,1-dimethylethylamine

2-(2-Benzyloxyethylamino)-1,1-dimethylethylamine

Cat. No. B8394785
M. Wt: 222.33 g/mol
InChI Key: PCDJSSMAWKZLQN-UHFFFAOYSA-N
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Patent
US05703087

Procedure details

A solution of 2-azido-N-(2-Benzyloxyethyl)-2-methylpropionamide (70 g) in THF (750 ml) was added to a suspension of LiAlH4 (20 g) in THF (500 ml) at 0° C. during 1 h. After reflux for 4 h, the mixture was cooled to 0° C., water (20 ml) and aqueous NaOH (20 ml) were added, the inorganic salts were filtered off and the solvents were dried. Evaporation of the solvents in vacuo gave 8a as an oil: 53 g.
Name
2-azido-N-(2-Benzyloxyethyl)-2-methylpropionamide
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[N:1]([C:4]([CH3:19])([CH3:18])[C:5]([NH:7][CH2:8][CH2:9][O:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=O)=[N+]=[N-].[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[Na+]>C1COCC1>[CH2:11]([O:10][CH2:9][CH2:8][NH:7][CH2:5][C:4]([NH2:1])([CH3:18])[CH3:19])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
2-azido-N-(2-Benzyloxyethyl)-2-methylpropionamide
Quantity
70 g
Type
reactant
Smiles
N(=[N+]=[N-])C(C(=O)NCCOCC1=CC=CC=C1)(C)C
Name
Quantity
20 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
750 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After reflux for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the inorganic salts were filtered off
CUSTOM
Type
CUSTOM
Details
the solvents were dried
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvents in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCCNCC(C)(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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